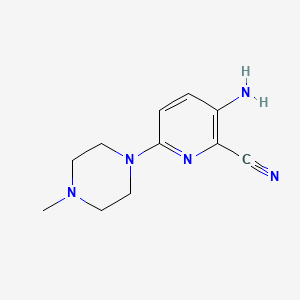

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile

Overview

Description

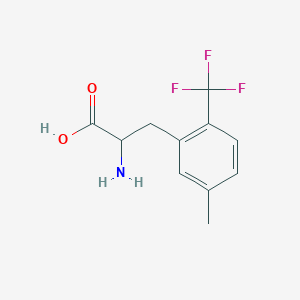

“3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile” is a chemical compound with the empirical formula C11H17N3 . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1 H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .Scientific Research Applications

Synthesis and Catalysis

- Nucleophilic Substitution Reactions : This compound is involved in nucleophilic substitution reactions for synthesizing various derivatives. Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile via this method (Mishriky & Moustafa, 2013).

- Green Chemistry : Murugesan et al. (2016) described the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing derivatives of this compound under solvent-free conditions (Murugesan, Gengan, & Krishnan, 2016).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Polyfunctional Compounds : Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes (Aly, 2006).

- PKCtheta Inhibition : Subrath et al. (2009) reported inhibitors of PKCtheta featuring a 4-methylindol-5-ylamino group at C-4 and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5 (Subrath et al., 2009).

Chemical Synthesis and Design

- Novel Synthesis Protocols : Patil and Mahulikar (2013) presented an innovative protocol for synthesizing various derivatives of this compound (Patil & Mahulikar, 2013).

- Synthesis of New Thieno[2,3-b]pyridines : Abdelriheem et al. (2015) synthesized new derivatives incorporating 5-bromobenzofuran-2-yl moiety (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antibacterial Activity

- Synthesis and Antibacterial Activity : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines and their bis-derivatives with notable antibacterial activity (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Miscellaneous Applications

- Fluorescence Properties : Girgis, Kalmouch, and Hosni (2004) explored the fluorescence properties of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters (Girgis, Kalmouch, & Hosni, 2004).

- Nootropic Activity : Valenta, Urban, Taimr, and Polívka (1994) tested certain derivatives for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases .

Mode of Action

It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Similar compounds have been found to induce apoptosis of tumor cells , suggesting that this compound may also be involved in the regulation of cell death pathways.

Pharmacokinetics

The physical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in the chemicalbook .

Result of Action

Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinases, which are crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation . These molecular interactions highlight the potential of this compound as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause cellular toxicity and other adverse effects . Understanding the dosage effects is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

3-amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-3-2-9(13)10(8-12)14-11/h2-3H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLQFLQTRCMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)

![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)

![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)

![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)